molecular formula C10H9N3O2 B2904723 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 118618-53-4

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Numéro de catalogue B2904723
Numéro CAS: 118618-53-4
Poids moléculaire: 203.201
Clé InChI: FRDJARYUYLORJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid” belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . These compounds exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of this compound involves a copper (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . The synthetic route of the triazole hybrid compound started from the preparation of precursors .


Molecular Structure Analysis

The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the copper (I)-catalyzed click reaction of azides with alkynes . This reaction is widely used to obtain the 1,2,3-triazole ring system .

Applications De Recherche Scientifique

HSP90 Inhibition for Cancer Therapy

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid: derivatives have been designed and synthesized as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone implicated in cancer progression . These compounds exhibit significant binding affinity to HSP90α, with potential for selective tumor therapy. The inhibition of HSP90 leads to the degradation of client proteins by the ubiquitin–proteasome pathway, marking a promising approach in anticancer drug development .

Carbonic Anhydrase-II Inhibition

This compound class has been explored for its inhibitory activity against Carbonic Anhydrase-II, an enzyme involved in various physiological processes . The inhibition of this enzyme is crucial in the treatment of conditions like glaucoma, epilepsy, and altitude sickness. The triazole analogs synthesized from 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid have shown moderate inhibition potential, suggesting their utility in developing new therapeutic agents .

Cytotoxic Activity Against Cancer Cells

Substituted triazole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines . These studies are fundamental in the early stages of anticancer drug discovery, where the efficacy of compounds in killing cancer cells is assessed. The results can lead to the development of new chemotherapeutic agents.

Ligand for Click Chemistry

In the realm of bioconjugation and pharmaceutical chemistry, 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid serves as a ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This “click chemistry” reaction is widely used for its efficiency and selectivity in synthesizing complex molecules, including drug conjugates and biomolecular probes.

Mécanisme D'action

Target of Action

The primary target of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds similar to 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways involving HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can lead to anti-proliferative activities, particularly in certain cell lines .

Orientations Futures

The 1,2,3-triazole ring system, to which this compound belongs, is a subject of ongoing research due to its myriad of biological activities . Future research could focus on exploring its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science .

Propriétés

IUPAC Name

4-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDJARYUYLORJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.